molecular formula C13H19NO2 B14906565 n-(Sec-butyl)-3-(2-hydroxyphenyl)propanamide

n-(Sec-butyl)-3-(2-hydroxyphenyl)propanamide

Cat. No.: B14906565
M. Wt: 221.29 g/mol
InChI Key: BNJBRDNALPVPKW-UHFFFAOYSA-N
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Description

n-(Sec-butyl)-3-(2-hydroxyphenyl)propanamide: is an organic compound that belongs to the class of amides This compound features a sec-butyl group attached to the nitrogen atom and a hydroxyphenyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(Sec-butyl)-3-(2-hydroxyphenyl)propanamide typically involves the reaction of 2-hydroxybenzaldehyde with sec-butylamine and a suitable acylating agent. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Catalyst: Acid catalysts like hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:

    Raw Materials: High-purity 2-hydroxybenzaldehyde and sec-butylamine.

    Reaction Vessels: Stainless steel reactors with temperature and pressure control.

    Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

n-(Sec-butyl)-3-(2-hydroxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-(2-oxophenyl)propanamide.

    Reduction: Formation of n-(Sec-butyl)-3-(2-aminophenyl)propanamide.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, n-(Sec-butyl)-3-(2-hydroxyphenyl)propanamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in assays to investigate its effects on various biological pathways.

Medicine

In

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-butan-2-yl-3-(2-hydroxyphenyl)propanamide

InChI

InChI=1S/C13H19NO2/c1-3-10(2)14-13(16)9-8-11-6-4-5-7-12(11)15/h4-7,10,15H,3,8-9H2,1-2H3,(H,14,16)

InChI Key

BNJBRDNALPVPKW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)CCC1=CC=CC=C1O

Origin of Product

United States

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